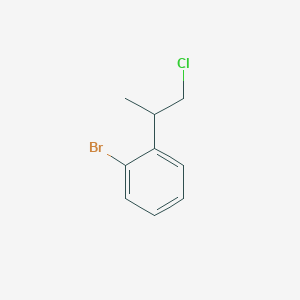
1-Bromo-2-(1-chloropropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(1-chloropropan-2-yl)benzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where a bromine atom and a chloropropyl group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(1-chloropropan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(1-chloropropan-2-yl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(1-chloropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in polar solvents (e.g., ethanol) at elevated temperatures.
Oxidation: KMnO4 or CrO3 in acidic or basic media.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of phenols, amines, or other substituted benzene derivatives.
Oxidation: Formation of benzyl alcohols or benzyl ketones.
Reduction: Formation of alkylbenzenes or other reduced hydrocarbons.
Scientific Research Applications
1-Bromo-2-(1-chloropropan-2-yl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1-chloropropan-2-yl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. This intermediate can then undergo further transformations to yield the final product . The specific pathways and targets depend on the nature of the reaction and the conditions employed.
Comparison with Similar Compounds
1-Bromo-2-(1-chloropropan-2-yl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-chlorobenzene: Lacks the propyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1-Bromo-4-(2-chloropropan-2-yl)benzene: Has the substituents at different positions, which can affect its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C9H10BrCl |
|---|---|
Molecular Weight |
233.53 g/mol |
IUPAC Name |
1-bromo-2-(1-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C9H10BrCl/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3 |
InChI Key |
LTHSMWYZTLBHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




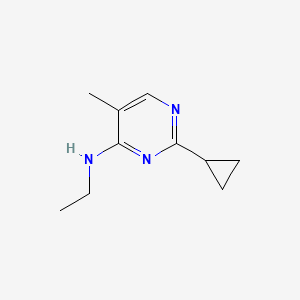
![1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol](/img/structure/B13209624.png)

![2-[2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13209632.png)
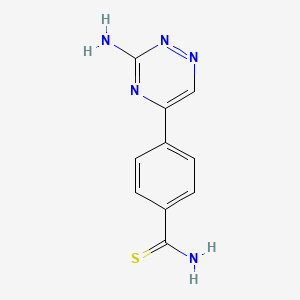

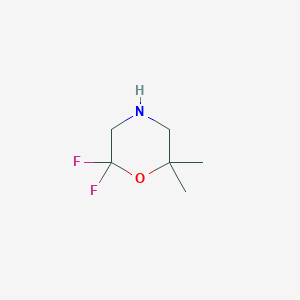
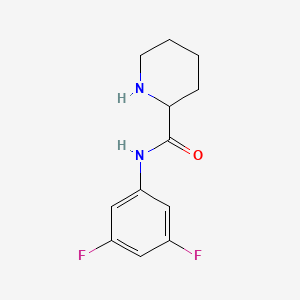

![5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13209659.png)
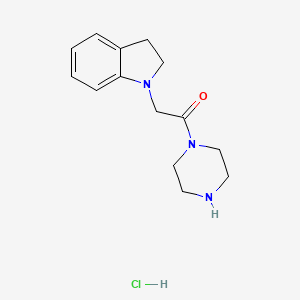
![4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13209691.png)
